molecular formula C17H20N4O4S2 B2602456 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391895-89-9

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2602456
CAS No.: 391895-89-9
M. Wt: 408.49
InChI Key: KFJBBHKQMLBRKF-VXLYETTFSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that features a variety of functional groups, including a sulfamoyl group, a hydrazinyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The synthesis begins with the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Benzoyl Chloride: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Introduction of the Sulfamoyl Group: Finally, the benzamide derivative is treated with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine to introduce the sulfamoyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects and potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. For instance, if it exhibits anticancer activity, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Detailed studies on its molecular targets and pathways are necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks the hydrazone and thiophene moieties.

    N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the sulfamoyl group.

Uniqueness

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-12-8-9-26-15(12)10-19-20-16(22)11-18-17(23)13-4-6-14(7-5-13)27(24,25)21(2)3/h4-10H,11H2,1-3H3,(H,18,23)(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBBHKQMLBRKF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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